2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Overview
Description
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is a glucose derivative that incorporates fluorine . It functions as a glycosylation agent for synthesizing convoluted carbohydrates of paramount significance . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is C34H35FO5 . It has a molecular weight of 540.65 . The structure includes four benzyl groups attached to the oxygen atoms of the glucose molecule .Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is used for glucosylation reactions . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride has a density of 1.2±0.1 g/cm3 . It has a boiling point of 672.4±55.0 °C at 760 mmHg . The compound has a flash point of 360.4±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 13 freely rotating bonds .Scientific Research Applications
Glucosylation of Hydroxy Compounds
- Glucosides and Disaccharides Synthesis : 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride is used in the efficient synthesis of glucosides and disaccharides from hydroxy compounds, with α-glucosides being predominantly obtained (Mukaiyama, Murai, & Shoda, 1981).
Synthesis of Glycosyl Cyanides and C-Allyl Glycosides
- Formation of Glycosyl Cyanides : This compound facilitates the formation of glycosyl cyanides and C-allyl glycosides, demonstrating its versatility in carbohydrate chemistry (Araki, Kobayashi, Watanabe, & Ishido, 1985).
Stereoselective Synthesis of Glucopyranose Esters
- Glucopyranose Esters Production : The reaction of this compound with acyl fluorides produces glucosyl esters, with the stereoselectivity of the reaction being highly influenced by reaction conditions (Shoda & Mukaiyama, 1982).
Stereoselective Glycosylation
- Alpha-linked Disaccharides Synthesis : It is effective in stereoselective glycosylation, yielding predominantly alpha-linked disaccharides. This method is also applicable for one-pot sequential syntheses of trisaccharides (Jona, Takeuchi, & Mukaiyama, 2000).
Synthesis of C-Glycopyranosylphloroacetophenone Derivatives
- Production of C-Glycopyranosylphloroacetophenone : Utilized in the synthesis of C-glycopyranosylphloroacetophenone derivatives, demonstrating its role in complex carbohydrate synthesis (Kumazawa et al., 2002).
Glycosylation with Lewis Acid Catalysis
- Oligosaccharide Construction : This compound, under Lewis acid catalysis, aids in constructing oligosaccharides, elucidating its crucial role in carbohydrate chemistry (Kreuzer & Thiem, 1986).
Glucosylation with Triflic Anhydride
- Glucosylation of Glycosyl Acceptors : Triflic anhydride is used as a promoter for glucosylation, with 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride as the donor, indicating its effectiveness in glucosylation reactions (Wessel & Ruiz, 1991).
Synthesis of Bis-C-Glucosyl Flavonoids
- Intermediate in Bis-C-Glucosyl Flavonoid Synthesis : Acts as a precursor in the synthesis of bis-C-glucosyl flavonoids, highlighting its application in the synthesis of complex natural compounds (Kumazawa et al., 1997).
Synthesis of C-Glycosyl Flavonoid
- C-Glycosylation in Flavonoid Synthesis : The compound is instrumental in the C-glycosylation of flavonoids, showcasing its role in the synthesis of biologically significant molecules (Kumazawa et al., 1995).
properties
IUPAC Name |
(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-BKJHVTENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449454 | |
Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |
CAS RN |
122741-44-0 | |
Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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